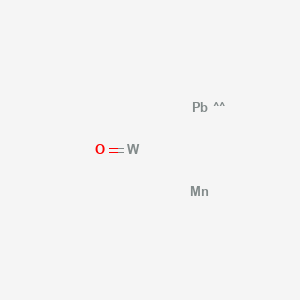
CID 71335368
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 71335368” is a chemical entity that has garnered interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
The preparation of CID 71335368 involves specific synthetic routes and reaction conditions. One method includes using N-protective indole and halogenated hydrocarbon as raw materials. The process involves a C-H alkylation reaction facilitated by a manganese catalyst, magnesium metal, and mechanical grinding . Industrial production methods may vary, but they generally follow similar principles to ensure the compound’s purity and yield.
Analyse Des Réactions Chimiques
CID 71335368 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenated compounds. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
CID 71335368 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may serve as a probe to study biological pathways and interactions. In medicine, the compound could be investigated for its potential therapeutic effects, such as its role in treating specific diseases or conditions. Industrial applications might include its use in the development of new materials or as a catalyst in chemical reactions .
Mécanisme D'action
The mechanism of action of CID 71335368 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use, but understanding these interactions is crucial for its application in scientific research and medicine .
Comparaison Avec Des Composés Similaires
CID 71335368 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with comparable chemical structures or functional groups. For instance, compounds with similar indole derivatives or halogenated hydrocarbons can be considered. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that differentiate it from other compounds .
Conclusion
This compound is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. Its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds provide a comprehensive understanding of its potential and versatility.
Propriétés
Numéro CAS |
110687-28-0 |
|---|---|
Formule moléculaire |
MnOPbW |
Poids moléculaire |
462 g/mol |
InChI |
InChI=1S/Mn.O.Pb.W |
Clé InChI |
BCGCHXFSMOCHOX-UHFFFAOYSA-N |
SMILES canonique |
O=[W].[Mn].[Pb] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


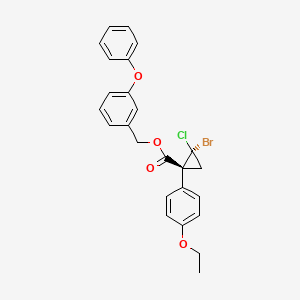
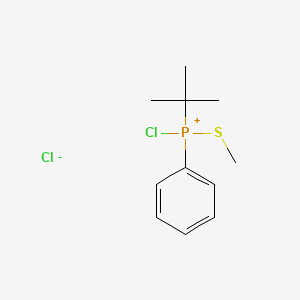
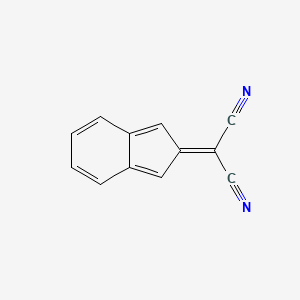
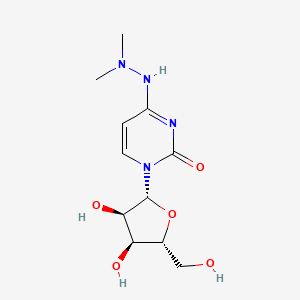
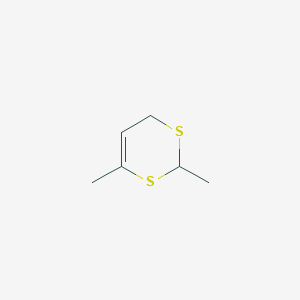
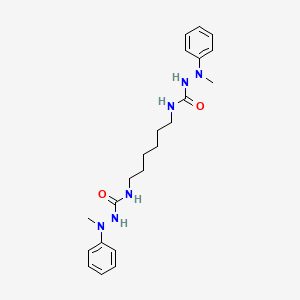

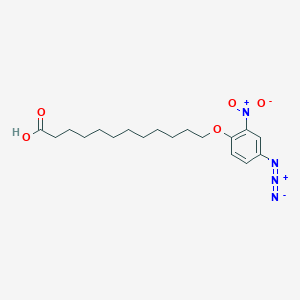
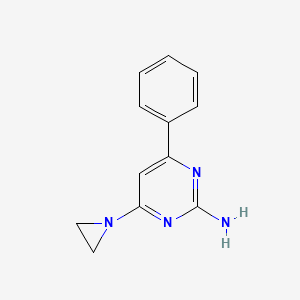
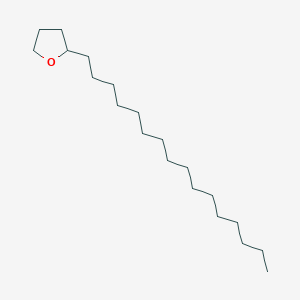
![4-[(3-Hydroxypropyl)sulfanyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B14322458.png)
![4-tert-Butyl-6-[2-(4-chloro-2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14322461.png)
![[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-](/img/structure/B14322463.png)
![N'-[4-(dimethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B14322476.png)
